molecular formula C11H7ClO2S B2579534 5-(2-Chlorophenyl)thiophene-2-carboxylic acid CAS No. 500604-91-1

5-(2-Chlorophenyl)thiophene-2-carboxylic acid

Cat. No. B2579534
CAS RN: 500604-91-1
M. Wt: 238.69
InChI Key: NOTFXXFIWUZPOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Chlorophenyl)thiophene-2-carboxylic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a crucial intermediate in the synthesis of rivaroxaban .


Synthesis Analysis

This compound can be synthesized by taking 2-chlorothiophene as an initial raw material, carrying out Friedel-crafts acylation with trichloroacetyl chloride under the action of aluminum trichloride to generate 2-trichloroacetyl-5-chlorothiophene, and then carrying out liquid alkali hydrolysis to obtain the target product .


Molecular Structure Analysis

The molecular formula of 5-(2-Chlorophenyl)thiophene-2-carboxylic acid is C11H7ClO2S . The InChI code is 1S/C11H7ClO2S/c12-8-4-2-1-3-7 (8)9-5-6-10 (15-9)11 (13)14/h1-6H, (H,13,14) .


Chemical Reactions Analysis

Thiophene-2-carboxylic acid, upon treatment with LDA, undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives . It has been widely studied as a substrate in coupling reactions and olefinations .


Physical And Chemical Properties Analysis

The molecular weight of 5-(2-Chlorophenyl)thiophene-2-carboxylic acid is 238.69 . The density is 1.6±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Application in Spasmolytic Activity

5-(2-Chlorophenyl)thiophene-2-carboxylic acid is utilized in the synthesis of novel thiophene-based derivatives. These derivatives have shown potential in spasmolytic activity, particularly in the compound phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate, which demonstrated an excellent spasmolytic effect. The study also involved detailed insight into the molecular properties of these compounds using density functional theory (DFT) calculations (Rasool et al., 2020).

Role in Liquid-Crystalline Complexes

Another application of this compound is in the formation of novel supramolecular liquid-crystalline complexes. These complexes, derived from thiophene-2-carboxylic acids, demonstrate the versatility of this compound in creating materials with unique physical properties (Tso et al., 1998).

Protein Farnesyltransferase Inhibition

This compound has also been used in the synthesis of protein farnesyltransferase inhibitors. A library of 3-(4-chlorophenyl)-4-cyanothiophene-2-carboxylic derivatives was created to investigate the influence of the 5-thioether moiety on protein farnesyltransferase inhibition, showing potential in biomedical applications (Lethu & Dubois, 2011).

Development of Anticancer Agents

5-(2-Chlorophenyl)thiophene-2-carboxylic acid derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown significant inhibitory activity against various cell lines, particularly those containing thiazolidinone ring or thiosemicarbazide moiety in their structures (Atta & Abdel‐Latif, 2021).

Facilitating Chemical Synthesis

This compound has facilitated the development of new synthetic methods. For instance, a technique involving rhodium(III)-catalyzed carboxylic acid directed decarboxylative C-H/C-H cross-coupling has been applied to synthesize diverse biaryl scaffolds, demonstrating the compound's role in advancing synthetic chemistry (Zhang et al., 2015).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion .

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . This suggests that 5-(2-Chlorophenyl)thiophene-2-carboxylic acid, being a thiophene-based compound, could have potential applications in the field of medicinal chemistry.

properties

IUPAC Name

5-(2-chlorophenyl)thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO2S/c12-8-4-2-1-3-7(8)9-5-6-10(15-9)11(13)14/h1-6H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTFXXFIWUZPOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(S2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Chlorophenyl)thiophene-2-carboxylic acid

Synthesis routes and methods

Procedure details

289 mg (1.14 mmol) of the compound from Example 46A were dissolved in 2 ml of THF/methanol (1:1), and 1.14 ml (2.29 mmol) of 2 M aqueous sodium hydroxide solution were added. The reaction mixture was stirred at 80° C. for 2 h. After cooling to RT, the solvent was removed on a rotary evaporator and the residue was taken up in 5 ml of water and washed with 5 ml of ethyl acetate. The aqueous phase was acidified with 1 N hydrochloric acid and extracted twice with in each case 5 ml of ethyl acetate. The combined organic phases were dried over sodium sulfate, filtered and concentrated under reduced pressure. This gave, in a purity of 91%, 218 mg (73% of theory) of the target compound.
Quantity
289 mg
Type
reactant
Reaction Step One
Name
THF methanol
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1.14 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.